(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine
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Overview
Description
(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring two aminophenyl groups attached to a cyclohexane ring, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzylamine derivatives under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the exploration of new drug candidates and biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminophenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N~1~,N~2~-Bis[(2-hydroxyphenyl)methyl]cyclohexane-1,2-diamine: Similar structure but with hydroxy groups instead of amino groups.
(1R,2R)-N~1~,N~2~-Bis[(2-methylphenyl)methyl]cyclohexane-1,2-diamine: Similar structure but with methyl groups instead of amino groups.
Uniqueness
(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of aminophenyl groups
Properties
CAS No. |
628298-01-1 |
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Molecular Formula |
C20H28N4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H28N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-20,23-24H,5-6,11-14,21-22H2/t19-,20-/m1/s1 |
InChI Key |
UQDMGKOUFWZGSA-WOJBJXKFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N |
Origin of Product |
United States |
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